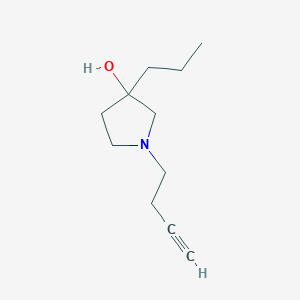

1-But-3-ynyl-3-propylpyrrolidin-3-ol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-but-3-ynyl-3-propylpyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO/c1-3-5-8-12-9-7-11(13,10-12)6-4-2/h1,13H,4-10H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYMHGXDYEDTTQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCN(C1)CCC#C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2303752-03-4 | |

| Record name | 1-(but-3-yn-1-yl)-3-propylpyrrolidin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthetic Analysis and Strategic Disconnections for 1 but 3 Ynyl 3 Propylpyrrolidin 3 Ol

Identification of Key Structural Subunits and Functional Groups

The target molecule is composed of several distinct structural motifs and functional groups that dictate its chemical properties and inform the synthetic strategy. Each subunit presents unique challenges for its introduction into the final structure.

The principal subunits are:

Pyrrolidine (B122466) Ring: A five-membered saturated nitrogen heterocycle that forms the molecular scaffold. wikipedia.org

N-(But-3-ynyl) Group: A terminal alkyne substituent attached to the pyrrolidine nitrogen. The terminal alkyne is a versatile functional group for further chemical transformations.

C3-Propyl Group: An alkyl substituent at the C3 position of the pyrrolidine ring.

C3-Hydroxyl Group: A hydroxyl group at the C3 position, which, together with the propyl group and the two ring carbons, makes C3 a quaternary carbon and a tertiary alcohol. researchgate.net

Table 1: Structural Subunits and Functional Groups of 1-But-3-ynyl-3-propylpyrrolidin-3-ol

| Structural Subunit | Functional Group Classification | Key Synthetic Considerations |

| Pyrrolidine Core | Cyclic Secondary Amine (Tertiary after N-substitution) | Ring formation strategy; control over substitution pattern. |

| But-3-ynyl Moiety | N-Alkyl, Terminal Alkyne | Method of N-alkylation; stability of the alkyne. |

| Propyl Substituent | C-Alkyl | Regioselective introduction at the C3 position. |

| Hydroxyl Group | Tertiary Alcohol | Method of installation; creation of the C3 quaternary center. |

Methodological Considerations for Pyrrolidine Ring Formation

The construction of the pyrrolidine skeleton is a cornerstone of the synthesis. Numerous methods exist for forming this heterocyclic system, with the choice depending on the desired substitution pattern and the availability of starting materials. nih.gov

1,3-Dipolar Cycloaddition: This is a classical and powerful method for constructing five-membered heterocycles. nih.gov Specifically, the reaction of an azomethine ylide with a suitable alkene (dipolarophile) can generate highly substituted pyrrolidines, often with excellent stereocontrol. osaka-u.ac.jptandfonline.com For the target molecule, this would require a dipolarophile that could lead to the 3,3-disubstitution pattern, which can be a complex undertaking.

Intramolecular Cyclization: This approach involves building an acyclic precursor containing the necessary atoms and functional groups, which is then cyclized to form the ring. Common strategies include:

Reductive Amination: Cyclization of 1,4-dicarbonyl compounds with a primary amine.

Intramolecular Amination: Cyclization of haloamines or the hydroamination of unsaturated amines. osaka-u.ac.jp

Radical Cyclization: Tin-mediated radical cyclization of precursors like 5-phenylseleno-3-aza-pentanals has been explored for synthesizing pyrrolidin-3-ols. researchgate.net

Ring Contraction: Certain larger heterocyclic rings, such as pyridines, can undergo photo-promoted ring contraction to yield pyrrolidine derivatives. osaka-u.ac.jp This method often produces complex bicyclic intermediates that can be further elaborated.

Functionalization of Chiral Pool Precursors: Readily available, optically pure compounds like proline and 4-hydroxyproline (B1632879) can serve as starting points, with the existing pyrrolidine ring being subsequently functionalized. nih.gov

For a 3,3-disubstituted pyrrolidine, intramolecular cyclization of a carefully designed acyclic precursor or the functionalization of a pre-formed pyrrolidinone are often the most direct routes.

Synthetic Strategies for the But-3-ynyl Moiety Integration

The introduction of the but-3-ynyl group onto the pyrrolidine nitrogen can be approached through several standard synthetic transformations.

N-Alkylation: The most direct method involves the reaction of a pre-formed 3-propylpyrrolidin-3-ol with a suitable but-3-ynyl electrophile. This is a classic SN2 reaction where the secondary amine of the pyrrolidine acts as the nucleophile. Common alkylating agents include 4-halo-1-butyne (e.g., 4-bromo-1-butyne) or 4-(tosyloxy)-1-butyne, typically in the presence of a non-nucleophilic base to neutralize the resulting acid.

Reductive Amination: While less direct for this specific group, reductive amination of 3-propylpyrrolidin-3-ol with but-3-ynal (B1197866) could, in principle, form the desired N-C bond. However, the stability and availability of the aldehyde can be a concern.

Coupling Reactions: While more common for N-alkenyl or N-aryl bonds, certain copper- or iron-catalyzed coupling reactions can be used to form N-alkynyl bonds, though this is often reserved for amides or azoles rather than simple alkylamines. nih.gov

The starting material for the but-3-ynyl group, 3-butyn-1-ol, is commercially available and can be readily converted into the necessary alkylating agents. sigmaaldrich.comchemicalbook.com

Approaches for the Regioselective and Stereoselective Introduction of the Propyl Substituent

Installing the propyl group specifically at the C3 position is a critical step. The strategy for this is intimately linked with the approach for the hydroxyl group installation.

Nucleophilic Addition to a C3-Ketone: The most convergent and widely used strategy is the addition of a propyl organometallic reagent, such as propylmagnesium bromide (a Grignard reagent) or propyllithium, to a suitably N-protected pyrrolidin-3-one. This single step achieves the formation of the C3-propyl bond and the C3-hydroxyl group simultaneously.

Palladium-Catalyzed Reactions: Recent advances have shown that pyrrolines can undergo palladium-catalyzed hydroarylation to yield 3-aryl pyrrolidines. nih.govnih.gov Analogous hydroalkylation reactions could potentially be developed to introduce a propyl group at the C3 position of a pyrroline (B1223166) precursor. organic-chemistry.org

Incorporation into an Acyclic Precursor: If the pyrrolidine ring is assembled via intramolecular cyclization, the propyl group must be incorporated into the acyclic starting material at the appropriate position to ensure it ends up at C3 after cyclization.

Given that the C3 carbon is a quaternary center, stereoselectivity is a major consideration. The addition of a Grignard reagent to a prochiral N-protected pyrrolidin-3-one will result in a racemic mixture of enantiomers unless a chiral auxiliary or a catalytic asymmetric method is employed. The synthesis of highly enantioenriched tertiary alcohols is a recognized challenge in organic chemistry due to steric hindrance. researchgate.net

Design Principles for Hydroxyl Group Installation at the C3 Position

The formation of the tertiary alcohol at the C3 position is a defining feature of the target molecule's synthesis.

Addition of Organometallics to Ketones: As mentioned previously, the most efficient route to the C3-propyl-C3-ol structure is the treatment of an N-protected pyrrolidin-3-one with a propyl organometallic reagent. This approach is highly effective for creating tertiary alcohols. bris.ac.ukumn.edu The N-protecting group (e.g., Boc, Cbz) is crucial to prevent side reactions, such as enolization of the ketone or reaction of the organometallic reagent with the N-H proton of an unprotected pyrrolidine.

Epoxide Ring-Opening: An alternative, though more circuitous, route could involve the synthesis of a 3-propyl-Δ3-pyrroline. Epoxidation of the double bond would yield an epoxide, which could then be opened by a hydride reagent. However, regioselectivity of the epoxide opening could be an issue. Stereoselective synthesis of pyrrolidin-3-ols has been achieved from homoallylamines via an epoxidation and regioselective ring-opening sequence. researchgate.net

Oxidation of a C-H Bond: Direct oxidation of the C3-H bond in a 3-propylpyrrolidine (B47442) is generally not feasible or selective enough for this purpose.

The Grignard-type addition to a pyrrolidin-3-one precursor stands out as the most logical and synthetically viable strategy. It is convergent, high-yielding, and directly establishes the desired quaternary center.

Table 2: Comparison of Retrosynthetic Strategies

| Disconnection / Strategy | Precursors | Advantages | Disadvantages |

| N-Alkylation | 3-Propylpyrrolidin-3-ol + But-3-ynyl Halide | Direct, high-yielding, uses standard SN2 chemistry. | Requires prior synthesis of the complex pyrrolidinol. |

| Grignard Addition to Ketone | N-Protected Pyrrolidin-3-one + Propylmagnesium Bromide | Convergent, forms two key features (C-C and C-O bonds) in one step. | Creates a racemic center unless asymmetric methods are used. Requires N-protection/deprotection steps. |

| 1,3-Dipolar Cycloaddition | Azomethine Ylide + Propyl-substituted Alkene | Can offer high stereocontrol. nih.gov | Requires synthesis of a specific and potentially complex dipolarophile. |

| Intramolecular Cyclization | Substituted Acyclic Amino Ketone/Ester | High flexibility in precursor design to incorporate substituents. | Can involve multiple steps to synthesize the acyclic precursor. |

Advanced Synthetic Methodologies for 1 but 3 Ynyl 3 Propylpyrrolidin 3 Ol

Pyrrolidine (B122466) Ring Construction via Cycloaddition Reactions

Cycloaddition reactions are among the most efficient methods for constructing cyclic frameworks, as they can form multiple bonds and stereocenters in a single, atom-economical step.

The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is a cornerstone of pyrrolidine synthesis. nih.govacs.org This method allows for the direct formation of the five-membered ring with the potential to control up to four new stereocenters. acs.org Azomethine ylides, which are C-N-C centered 1,3-dipoles, are typically generated in situ due to their high reactivity. mdpi.com Their reaction with electron-deficient alkenes or alkynes is a well-established route to functionalized pyrrolidines. mdpi.com

For the synthesis of 1-But-3-ynyl-3-propylpyrrolidin-3-ol, a non-traditional approach utilizing a ketone as the dipolarophile would be necessary. The azomethine ylide would be generated from the condensation of an amine (N-(but-3-ynyl)methanamine) and an α-amino acid derivative. The dipolarophile would be a ketone containing the propyl group, such as heptan-4-one. The cycloaddition would yield an oxazolidine, which upon subsequent reductive cleavage of the N-O bond and other functional group manipulations, could afford the target tertiary alcohol. The regioselectivity of the cycloaddition is a critical factor, governed by the electronic and steric properties of both the ylide and the dipolarophile. acs.org The use of chiral metal complexes as catalysts can steer the enantioselectivity, making it a powerful tool for asymmetric synthesis. nih.gov

Table 1: Catalysts and Conditions for Azomethine Ylide Cycloadditions

| Catalyst System | Dipolarophile Type | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Ag(I)/Fesulphos | α,β-Unsaturated Esters | Toluene, RT | High diastereo- and enantioselectivity | nih.gov |

| Cu(I)/TF-BiphamPhos | Methyleneindolinones | CH2Cl2, 25 °C | High yield, >99% ee | nih.gov |

This table presents examples of catalytic systems used in 1,3-dipolar cycloadditions for pyrrolidine synthesis.

Intramolecular cyclization is a powerful strategy for forming heterocyclic rings, including the pyrrolidine core. These reactions often proceed with high regioselectivity due to the tethering of the reacting functional groups. For constructing a 3-pyrrolidinol (B147423) scaffold, several intramolecular pathways can be envisioned.

One common approach is the cyclization of an amino-epoxide. A suitable acyclic precursor, such as an N-(but-3-ynyl)-protected amino alcohol with a propyl group and an adjacent epoxide, could be synthesized. Base- or acid-catalyzed intramolecular ring-opening of the epoxide by the tethered amine would directly yield the 5-exo-tet cyclization product, the desired 3-hydroxy-3-propylpyrrolidine ring system.

Another viable route is the intramolecular cyclization of an N-alkenyl amide. An iridium/chiral diene complex can catalyze the asymmetric cyclization of N-sulfonyl alkenyl amides to produce 2-pyrrolidone derivatives with high enantioselectivity. researchgate.net This pyrrolidone could then be functionalized at the 3-position via alkylation with a propyl group and subsequent addition of a butynyl nucleophile to the ketone to generate the tertiary alcohol. Furthermore, radical cyclization presents another pathway; amidyl radicals are capable of activating remote C-H bonds to initiate cyclization, forming pyrrolidones that serve as key intermediates. researchgate.net

Table 2: Examples of Intramolecular Cyclization for N-Heterocycles

| Reaction Type | Precursor | Catalyst/Reagent | Product | Reference |

|---|---|---|---|---|

| Reductive Amination | Aminoaldehyde | Pd(OH)2 | Pyrrolidine derivative | mdpi.com |

| Radical Cyclization | N-alkenyl-α-haloacetamide | Visible light, photocatalyst | γ-spirolactam | researchgate.net |

This table illustrates various intramolecular cyclization strategies for synthesizing pyrrolidine and related structures.

Ring-Closing Metathesis (RCM) in the Synthesis of Substituted Pyrrolidines

Ring-closing metathesis (RCM) has become a widely used transformation in organic synthesis for the construction of cyclic compounds, including N-heterocycles. orgsyn.org The reaction, typically catalyzed by ruthenium-based complexes like the Grubbs catalysts, involves the intramolecular redistribution of two alkene moieties to form a new cyclic alkene and a small volatile alkene, such as ethylene. orgsyn.orgtandfonline.com

To synthesize the core of this compound, a suitable acyclic diene precursor is required. This precursor would be an N-allyl amine also containing a second terminal alkene. Crucially, the carbon atom destined to become the C3 of the pyrrolidine ring would already be a quaternary center, substituted with the propyl and hydroxyl groups. The butynyl group would be attached to the nitrogen atom. Subjecting this highly substituted diene to RCM conditions would lead to the formation of a 3,3-disubstituted 2,5-dihydro-1H-pyrrole. Subsequent hydrogenation of the double bond would yield the final saturated pyrrolidine ring. RCM is known for its high functional group tolerance, making it an attractive method for complex molecules. tandfonline.comresearchgate.net

Table 3: RCM Catalysts for Pyrrolidine Synthesis

| Catalyst | Substrate | Conditions | Yield | Reference |

|---|---|---|---|---|

| Grubbs' 1st Gen. | Diallylamine derivatives | CH2Cl2, reflux | 70-95% | tandfonline.comtandfonline.com |

This table highlights common ruthenium catalysts used in RCM for the synthesis of pyrroline (B1223166) and pyrrolidine derivatives.

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis offers a diverse and powerful toolkit for the synthesis of complex nitrogen heterocycles, providing novel pathways for bond formation.

Copper-catalyzed reactions are particularly valuable for forming C-N bonds. One prominent method is the intramolecular amination of unactivated C(sp³)–H bonds, which provides a direct and efficient route to pyrrolidines. organic-chemistry.org This strategy allows for the conversion of a C-H bond into a C-N bond, forming the heterocyclic ring in a highly regioselective manner. For the target molecule, a linear amine precursor containing the butynyl, propyl, and hydroxyl functionalities could be designed to undergo a δ-C–H amination to forge the pyrrolidine ring. organic-chemistry.org

Copper is also widely used in coupling reactions. For instance, a three-component coupling of an aldehyde, an amine (pyrrolidine), and an alkyne can generate propargylamines. researchgate.net While this specific reaction builds a side chain onto an existing pyrrolidine, the principles can be adapted. A potential strategy could involve a copper-catalyzed reaction to construct a key intermediate. For example, N-aryl γ-lactams can react with diazo reagents in a copper-catalyzed process to form functionalized pyrrolidines with α-pseudoquaternary centers. dntb.gov.ua This intermediate could then be further elaborated to install the required propyl and butynyl groups.

Palladium catalysis has revolutionized the synthesis of pyrrolidines through various transformations, including hydroarylation, carboamination, and cycloadditions. nih.govresearchgate.net A palladium-catalyzed pyrroline hydroarylation process can produce 3-aryl pyrrolidines, demonstrating the metal's ability to facilitate complex bond formations. researchgate.net

For the synthesis of a 3,3-disubstituted pyrrolidinol, a palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with an imine is a powerful approach. nih.gov The reaction proceeds through a zwitterionic Pd-TMM intermediate, which adds to the imine to form the pyrrolidine ring. nih.gov To create the target structure, an appropriately substituted imine could be used. An alternative and highly relevant strategy is the palladium-catalyzed carboamination of alkenes. This reaction involves the syn-insertion of an alkene into a palladium-nitrogen bond, followed by C-C bond-forming reductive elimination to generate the pyrrolidine product. nih.gov This method could be employed in an intramolecular fashion, starting with an acyclic amine tethered to an alkene, to construct the pyrrolidine ring with control over stereochemistry.

Iridium-Catalyzed Hydrogenation and Amination Processes

Iridium catalysts have proven highly effective in the synthesis of N-substituted pyrrolidines through reductive amination and hydrogenation processes. nih.govresearchgate.net These methods offer a direct and efficient route to the pyrrolidine core. A notable application is the iridium-catalyzed reductive amination of diketones with anilines, which proceeds via transfer hydrogenation to furnish N-aryl-substituted pyrrolidines in good to excellent yields. nih.govresearchgate.net This approach is distinguished by its operational simplicity and the use of water as a solvent in some cases. nih.govresearchgate.net

For the synthesis of this compound, a potential iridium-catalyzed strategy would involve the reductive amination of a suitably functionalized diketone. The reaction could proceed through the iridium-catalyzed transfer hydrogenation of an intermediate formed from the reaction of a primary amine with a diketone precursor. The catalyst, often a Cp*Ir complex, facilitates the reduction of the imine intermediates. researchgate.net A key advantage of this methodology is its compatibility with various functional groups. organic-chemistry.org

| Catalyst System | Substrate Scope | Key Features |

| Cp*Ir complexes with bipyridine ligands | Aromatic and benzyl (B1604629) amines | High activity for reductive amination of levulinic acid. researchgate.net |

| [IrCl(CO)(PPh₃)₂] (Vaska's complex) with TMDS | Amide and lactam precursors | Mild reaction conditions for the generation of azomethine ylides. nih.gov |

| Iridium catalysts with chiral spiro phosphine-oxazoline ligands | Cyclic imines with a pyridyl moiety | Highly efficient asymmetric hydrogenation. acs.org |

Indium(III)-Catalyzed Cascade Reactions for Alkynyl Pyrrolidines

Indium(III) catalysts are effective in promoting cascade reactions for the synthesis of alkynyl-substituted pyrrolidines. rsc.org These reactions often proceed through a tandem process involving the addition of an alkyne to an imine, followed by a cyclization step. rsc.org For instance, indium(III) triflate has been used to catalyze the reaction of terminal alkynes with α,α,γ-trichloroaldimines to produce 2-alkynyl-3,3-dichloropyrrolidines. rsc.org This methodology is tolerant of a wide range of both aryl and alkyl acetylenes, as well as various nitrogen substituents. rsc.org

To synthesize this compound, an indium(III)-catalyzed approach could be envisioned starting from a propargylamine (B41283) derivative. The indium catalyst would activate the alkyne functionality, facilitating an intramolecular nucleophilic attack to form the pyrrolidine ring. The versatility of indium catalysts in activating alkynes towards nucleophilic addition makes this a promising strategy. researchgate.netnih.gov

| Catalyst | Reaction Type | Substrate Scope |

| Indium(III) triflate | Cascade reaction of terminal alkynes and α,α,γ-trichloroaldimines | Aryl and alkyl acetylenes; primary and secondary nitrogen substituents. rsc.org |

| Indium(III) halides | Haloalkynylation of alkynes | Internal and alkyl-substituted haloacetylenes. nih.gov |

| InCl₃ | Intramolecular cyclization of homopropargyl azides | Broad substrate scope for substituted pyrroles. researchgate.net |

Organocatalytic Approaches for Pyrrolidinol Synthesis

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, including pyrrolidine derivatives. acs.orgbenthamdirect.combohrium.com These metal-free catalysts offer advantages in terms of low toxicity and operational simplicity. acs.orgbenthamdirect.combohrium.com For the synthesis of pyrrolidinols, organocatalytic methods can provide access to chiral structures with high enantioselectivity. acs.org

A potential organocatalytic route to this compound could involve a Michael addition of a nucleophile to an α,β-unsaturated aldehyde, followed by an intramolecular cyclization. Proline and its derivatives are commonly used organocatalysts for such transformations. nih.govrsc.org The catalyst would facilitate the formation of a key intermediate that subsequently cyclizes to form the pyrrolidinol core. The stereochemistry of the final product can be controlled by the chirality of the organocatalyst.

| Catalyst Type | Reaction | Key Advantages |

| Proline and its derivatives | Michael addition/intramolecular cyclization | Enantioselective, metal-free, operational simplicity. acs.orgnih.govrsc.org |

| Diarylprolinol silyl (B83357) ethers | Asymmetric functionalization of aldehydes | High enantioselectivities. nih.gov |

| Pyrrolidine-based organocatalysts | Various organic transformations | Wide applicability and ability to create multiple stereocenters. benthamdirect.com |

Radical Cyclization Strategies for Pyrrolidin-3-ol Derivatives

Radical cyclizations offer a powerful method for the construction of five-membered heterocyclic rings, including pyrrolidin-3-ols. mdpi.comresearchgate.net These reactions typically involve the intramolecular addition of a carbon-centered radical to a double or triple bond. mdpi.com While additions to carbonyl groups are less common due to thermodynamic unfavorability, tin-mediated radical cyclization of 5-phenylseleno-3-aza-pentanals has been reported for the synthesis of substituted pyrrolidin-3-ols. mdpi.com

For the synthesis of this compound, a radical cyclization approach could start from an acyclic precursor containing a radical precursor (e.g., a phenylselenyl group) and a suitably placed carbonyl group. mdpi.comresearchgate.net Treatment with a radical initiator, such as AIBN, and a mediating agent like tributyltin hydride would generate a radical that could cyclize to form the desired pyrrolidinol structure. mdpi.com The diastereoselectivity of such cyclizations can be influenced by protecting groups on the nitrogen atom. diva-portal.org

| Radical Precursor | Reaction Conditions | Outcome |

| 5-phenylseleno-3-aza-pentanals | Bu₃SnH, AIBN, refluxing benzene | Mixture of cis and trans 5-substituted-pyrrolidin-3-ols. mdpi.com |

| Selenium containing precursors from aziridines | Cyclization at 17 °C | 2,4-disubstituted pyrrolidines enriched in the trans-isomer. diva-portal.org |

Reductive Amination Methodologies for N-Substituted Pyrrolidines

Reductive amination is a cornerstone of amine synthesis and is widely applied to the construction of N-substituted pyrrolidines. organic-chemistry.orgthieme-connect.com This method typically involves the reaction of a dicarbonyl compound or its equivalent with a primary amine to form an intermediate which is then reduced in situ. nih.govthieme-connect.com A variety of reducing agents can be employed, with sodium borohydride (B1222165) being a common choice. organic-chemistry.orgthieme-connect.com

A straightforward synthesis of an N-substituted precursor to this compound could be achieved through the reductive condensation of a primary amine with 2,5-dimethoxytetrahydrofuran (B146720) in the presence of sodium borohydride in an acidic aqueous medium. organic-chemistry.orgthieme-connect.com This method is known for its speed, high yields, and tolerance of various functional groups. thieme-connect.com Further elaboration of the resulting N-substituted pyrrolidine would be necessary to install the 3-propyl and 3-ol functionalities.

| Reducing Agent | Substrates | Key Features |

| Sodium borohydride | Primary amines and 2,5-dimethoxytetrahydrofuran | Fast, good to excellent yields, compatible with various aryl substituents. organic-chemistry.orgthieme-connect.com |

| Phenylsilane with Dibutyltin dichloride catalyst | Aldehydes/ketones and anilines/dialkylamines | Direct reductive amination. |

| α-picoline-borane with AcOH | Aldehydes/ketones and amines | Can be performed in MeOH, H₂O, or neat conditions. |

Multicomponent Reactions (MCRs) for Complex Pyrrolidine Architectures

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. researchgate.netbohrium.com MCRs are characterized by high atom and step economy, making them attractive for the synthesis of diverse libraries of compounds. researchgate.net The Ugi and Passerini reactions are classic examples of MCRs that have been adapted for the synthesis of heterocyclic structures, including pyrrolidines. rloginconsulting.com

A multicomponent approach to this compound could involve, for example, a [3+2] cycloaddition reaction. Such a reaction could bring together multiple fragments in a convergent manner to rapidly assemble the complex pyrrolidine core. Asymmetric MCRs can also be employed to generate highly substituted pyrrolidines with multiple stereogenic centers in a diastereoselective manner. nih.gov

| MCR Type | Reactants | Product |

| Ugi four-component reaction (U-4CR) | Isocyanide, carboxylic acid, amine, aldehyde/ketone | α-acylamino carboxamide |

| Passerini three-component reaction | Isocyanide, carboxylic acid, aldehyde/ketone | α-acyloxy carboxamide |

| [3+2] Cycloaddition | Azomethine ylides and alkenes | Pyrrolidines |

Stereoselective Synthesis of this compound

The stereoselective synthesis of this compound is a significant challenge due to the presence of a quaternary stereocenter at the C3 position. Achieving high levels of stereocontrol is crucial for the development of potential pharmaceutical agents. Various strategies can be employed to control the stereochemistry of the pyrrolidine ring.

One effective approach is the use of chiral auxiliaries or catalysts. For instance, diastereoselective 1,3-dipolar cycloadditions between azomethine ylides and chiral dipolarophiles can generate highly substituted pyrrolidines with excellent stereocontrol. ua.esacs.org The use of N-tert-butanesulfinyl imines as part of the dipolarophile has been shown to effectively control the facial selectivity of the cycloaddition, leading to the formation of specific diastereomers. ua.esacs.org

Another strategy involves the use of substrate-controlled diastereoselective reactions. For example, the epoxidation of a homoallylamine precursor followed by regioselective intramolecular epoxide opening can lead to the formation of pyrrolidin-3-ols with defined stereochemistry. researchgate.net The stereochemistry of the starting homoallylamine dictates the stereochemical outcome of the cyclization.

Furthermore, chiral starting materials, such as proline or 4-hydroxyproline (B1632879), can be used as scaffolds to introduce the desired stereochemistry. mdpi.com These readily available chiral building blocks can be chemically modified to install the required substituents at the C3 position while retaining the inherent stereochemistry of the starting material.

| Method | Approach | Key for Stereocontrol |

| 1,3-Dipolar Cycloaddition | Use of chiral N-tert-butanesulfinyl imines | Chiral auxiliary directs the approach of the dipole. ua.esacs.org |

| Intramolecular Epoxide Opening | Diastereoselective epoxidation of a chiral homoallylamine | Substrate control based on the stereochemistry of the starting material. researchgate.net |

| Chiral Pool Synthesis | Starting from L-proline or 4-hydroxy-L-proline | Utilization of the inherent chirality of the starting material. mdpi.com |

Enantioselective Catalysis and Chiral Auxiliaries

The creation of the C3 quaternary stereocenter in an enantiomerically pure form is a significant synthetic hurdle. Enantioselective catalysis and chiral auxiliaries are two powerful strategies to achieve this, often by establishing the key chiral center during the formation of the pyrrolidine ring itself.

Enantioselective Catalysis: This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. A highly relevant method is the transition-metal-catalyzed intramolecular reductive cyclization of N-alkynones. researchgate.net For the synthesis of this compound, a hypothetical precursor such as N-(but-3-ynyl)-N-(3-oxohexyl)amine could undergo cyclization. In a reported example of a similar transformation, a nickel-based catalytic system, employing a P-chiral bisphosphorus ligand like DI-BIDIME, has been shown to be highly effective in producing pyrrolidines with chiral tertiary alcohols in excellent yields and enantioselectivities. researchgate.net The catalyst facilitates the cyclization and reduction steps, transferring its chirality to the product molecule. This method is advantageous due to its high efficiency and atom economy, with catalyst loadings as low as 0.1 mol% being effective. researchgate.net

Chiral Auxiliaries: An alternative strategy involves covalently attaching a chiral auxiliary to the starting material. This auxiliary directs the stereochemical outcome of a reaction and is subsequently removed. For instance, N-tert-butanesulfinamide has proven to be a versatile chiral auxiliary in the synthesis of chiral pyrrolidines. acs.org A precursor could be designed where the nitrogen atom is part of a sulfinylimine, which guides the stereoselective addition of a nucleophile or directs a cycloaddition reaction. acs.orgnih.gov The N-tert-butanesulfinyl group is particularly effective in 1,3-dipolar cycloadditions, where it can control the facial selectivity of the reaction, leading to densely substituted pyrrolidines with high diastereoselectivity. acs.orgnih.gov Another class of auxiliaries can be derived from the "chiral pool," such as (S)-proline, which can be modified and used to direct the formation of new stereocenters. mdpi.com

Table 1: Examples of Enantioselective Methods for Pyrrolidine Synthesis

| Methodology | Catalyst/Auxiliary | Substrate Type | Key Transformation | Reported Enantioselectivity (e.r. or e.e.) | Reference |

|---|---|---|---|---|---|

| Enantioselective Catalysis | Nickel/DI-BIDIME | N-alkynone | Intramolecular Reductive Cyclization | >99:1 e.r. | researchgate.net |

| Chiral Auxiliary | N-tert-butanesulfinyl group | 1-Azadiene | [3+2] Cycloaddition | High diastereoselectivity, inducing specific absolute configuration | acs.orgnih.gov |

| Enantioselective Catalysis | Iridium/UbaPHOX | 3,3-diarylallyl phthalimide | Asymmetric Hydrogenation | 98-99% e.e. | nih.gov |

| Chiral Auxiliary | Camphorsultam | Alkenoylcamphorsultam | Asymmetric 1,3-Dipolar Cycloaddition | High diastereomeric ratios | researchgate.net |

Diastereoselective Control in Functionalization Steps

When a molecule already contains one or more stereocenters, the introduction of new ones must be controlled relative to the existing chirality. This is known as diastereoselective control. Such control is essential in multistep syntheses where the pyrrolidine ring might be functionalized after its initial formation.

One powerful method for establishing multiple stereocenters simultaneously is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. acs.orgnih.gov This reaction can generate a highly substituted pyrrolidine ring with up to four stereogenic centers in a single step. The diastereoselectivity is often governed by the geometry of the dipole and dipolarophile and can be influenced by catalysts or chiral auxiliaries. nih.gov For example, the reaction between a chiral N-tert-butanesulfinylazadiene and an azomethine ylide can proceed with excellent regio- and diastereoselectivity. acs.org

Cascade reactions, where multiple bond-forming events occur in a single operation, are also highly effective for diastereoselective synthesis. An N-bromosuccinimide-induced aziridine (B145994) ring expansion cascade has been developed to afford functionalized pyrrolidines containing three stereocenters with excellent diastereoselectivity. scispace.com This type of reaction proceeds through a series of stereochemically well-defined steps, allowing for precise control over the final product's relative stereochemistry. scispace.com

Furthermore, the functionalization of a pre-formed pyrrolidine ring must be conducted with care. For example, the reduction of a ketone on a chiral pyrrolidine precursor must be controlled to produce the desired alcohol diastereomer. The use of sterically demanding reducing agents, such as lithium triethylborohydride, can provide high stereoselectivity by approaching the carbonyl group from the less hindered face. mdpi.com

Table 2: Diastereoselective Reactions in Pyrrolidine Synthesis

| Reaction Type | Key Reagents/Conditions | Transformation | Reported Diastereoselectivity (d.r.) | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | Ag₂CO₃ catalyst | N-tert-butanesulfinylazadiene + Azomethine ylide | Good to excellent | acs.orgnih.gov |

| Aziridine Ring Expansion Cascade | N-Bromosuccinimide (NBS) | Electrophilic aminocyclization-ring expansion | Excellent | scispace.com |

| Intramolecular SN2' Reaction | α-amino ester enolates | Memory of chirality-assisted cyclization | Excellent | acs.org |

| Ketone Reduction | Lithium triethylborohydride | Reduction of a ketoproline derivative | High | mdpi.com |

Substrate-Controlled Stereoselectivity

In substrate-controlled synthesis, the stereochemical outcome is dictated by the inherent chirality of the starting material, without the need for an external chiral catalyst or auxiliary. This strategy often begins with a readily available enantiopure compound from the "chiral pool," such as an amino acid or a carbohydrate.

For the synthesis of this compound, one could envision starting from a chiral precursor like pyroglutamic acid, which provides a functionalized pyrrolidine scaffold with a defined stereocenter. nih.gov The existing chirality in the pyroglutamic acid derivative would then direct the stereochemistry of subsequent modifications, such as the introduction of the propyl group at the C3 position.

The conformation of the substrate plays a critical role in this control. The five-membered pyrrolidine ring is not planar but exists in puckered "envelope" or "twist" conformations. The preferred conformation can be influenced by the substituents on the ring, which in turn directs the approach of reagents to a specific face of the molecule. nih.gov For instance, a bulky substituent will favor a conformation that minimizes steric strain, thereby exposing one face of the ring to chemical attack over the other. nih.gov

An elegant example of substrate control is the "memory of chirality" concept, where a transient, axially chiral enolate intermediate is generated from a substrate with a point stereocenter. This transient chirality directs the subsequent intramolecular reaction before racemization can occur. This strategy has been successfully applied to the asymmetric synthesis of pyrrolidines with vicinal stereocenters through an intramolecular SN2' reaction, achieving excellent dia- and enantioselectivity based solely on the chirality of the starting α-amino ester. acs.org

Table 3: Substrate-Controlled Stereoselective Syntheses

| Chiral Substrate Source | Key Synthetic Step | Stereochemical Control Element | Outcome | Reference |

|---|---|---|---|---|

| L-Pyroglutamic Acid | Functional group manipulation and substitution | Inherent C5 stereocenter | Access to enantiopure 2,5-disubstituted pyrrolidines | nih.gov |

| α-Amino Ester | Intramolecular SN2' Reaction | Memory of chirality in enolate intermediate | Construction of vicinal quaternary-tertiary stereocenters | acs.org |

| trans-4-Hydroxy-L-proline | Oxidation and Grignard addition | Ring conformation and existing stereocenters | Stereoselective formation of a new alcohol center | mdpi.com |

| Chiral N-allyl oxazolidine | Hydrozirconation-cyclization sequence | Chirality derived from the oxazolidine | Diastereoselective synthesis of pyrrolidines | nih.gov |

Reaction Chemistry and Chemical Transformations of 1 but 3 Ynyl 3 Propylpyrrolidin 3 Ol

Reactivity at the Pyrrolidine (B122466) Nitrogen Atom

The nitrogen atom in the pyrrolidine ring of 1-But-3-ynyl-3-propylpyrrolidin-3-ol is a secondary amine, which imparts nucleophilic and basic properties to the molecule. This allows for a range of reactions at this position, leading to the formation of new carbon-nitrogen and nitrogen-heteroatom bonds.

N-Alkylation and N-Arylation Reactions

The secondary amine of the pyrrolidine ring is nucleophilic and can readily participate in N-alkylation and N-arylation reactions. These reactions involve the formation of a new carbon-nitrogen bond, leading to the corresponding tertiary amine derivatives.

N-Alkylation typically proceeds via a nucleophilic substitution reaction where the pyrrolidine nitrogen attacks an alkyl halide or another suitable electrophile. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. The choice of solvent and temperature can influence the reaction rate and yield. Overalkylation to form a quaternary ammonium (B1175870) salt is a potential side reaction but can often be controlled by using a stoichiometric amount of the alkylating agent.

| Alkylating Agent | Base | Solvent | Expected Product |

| Methyl iodide | K₂CO₃ | Acetonitrile | 1-(1-But-3-ynyl)-3-propyl-1-methylpyrrolidin-3-ol |

| Ethyl bromide | Et₃N | Dichloromethane | 1-(1-But-3-ynyl)-1-ethyl-3-propylpyrrolidin-3-ol |

| Benzyl (B1604629) chloride | NaHCO₃ | Dimethylformamide | 1-Benzyl-1-(but-3-ynyl)-3-propylpyrrolidin-3-ol |

N-Arylation involves the formation of a bond between the pyrrolidine nitrogen and an aromatic ring. This is commonly achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. These reactions typically employ a palladium or copper catalyst with a suitable ligand and a base to facilitate the coupling of the amine with an aryl halide or triflate.

| Arylating Agent | Catalyst | Ligand | Base | Expected Product |

| Bromobenzene | Pd₂(dba)₃ | BINAP | NaOt-Bu | 1-(1-But-3-ynyl)-1-phenyl-3-propylpyrrolidin-3-ol |

| 4-Chlorotoluene | CuI | 1,10-Phenanthroline | K₂CO₃ | 1-(1-But-3-ynyl)-3-propyl-1-(p-tolyl)pyrrolidin-3-ol |

Formation of Amides, Carbamates, and Ureas

The nucleophilic nitrogen of the pyrrolidine ring can react with various acylating agents to form amides, carbamates, and ureas. These functional groups can significantly alter the chemical and biological properties of the parent molecule.

Amide formation is typically achieved by reacting the secondary amine with an acyl chloride or a carboxylic anhydride. The reaction is usually carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to scavenge the acidic byproduct. Alternatively, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the reaction between the amine and a carboxylic acid. youtube.com

| Acylating Agent | Reagent/Base | Solvent | Expected Product |

| Acetyl chloride | Triethylamine | Dichloromethane | 1-Acetyl-1-(but-3-ynyl)-3-propylpyrrolidin-3-ol |

| Benzoic acid | EDC/HOBt | Dimethylformamide | 1-Benzoyl-1-(but-3-ynyl)-3-propylpyrrolidin-3-ol |

Carbamate synthesis involves the reaction of the pyrrolidine nitrogen with a chloroformate or an isocyanate. The reaction with a chloroformate, such as ethyl chloroformate, proceeds readily in the presence of a base to yield the corresponding carbamate.

| Reagent | Base | Solvent | Expected Product |

| Ethyl chloroformate | Pyridine | Tetrahydrofuran | Ethyl 1-(but-3-ynyl)-3-hydroxy-3-propylpyrrolidine-1-carboxylate |

| Phenyl isocyanate | - | Dichloromethane | N-Phenyl-1-(but-3-ynyl)-3-hydroxy-3-propylpyrrolidine-1-carboxamide |

Urea derivatives are formed by the reaction of the secondary amine with an isocyanate or a carbamoyl (B1232498) chloride. The addition of the amine to the isocyanate is typically a straightforward reaction that does not require a catalyst.

| Reagent | Solvent | Expected Product |

| Methyl isocyanate | Dichloromethane | 1-(But-3-ynyl)-N-methyl-3-hydroxy-3-propylpyrrolidine-1-carboxamide |

| Diethylcarbamoyl chloride | Triethylamine | Acetonitrile |

Transformations of the Terminal Alkyne Moiety

The terminal alkyne group in this compound is a versatile functional group that can undergo a wide array of chemical transformations, including additions to the triple bond and cycloaddition reactions.

Hydration and Hydroamination Reactions

Hydration of the terminal alkyne can lead to the formation of either a methyl ketone or an aldehyde, depending on the reaction conditions. Markovnikov hydration, typically catalyzed by mercury(II) salts in the presence of aqueous acid, results in the formation of a methyl ketone. youtube.commasterorganicchemistry.comopenochem.orglibretexts.orgmaynoothuniversity.iejove.comresearchgate.net The reaction proceeds through an enol intermediate which tautomerizes to the more stable keto form. masterorganicchemistry.comopenochem.orglibretexts.orgmaynoothuniversity.ieresearchgate.net In contrast, anti-Markovnikov hydration can be achieved using hydroboration-oxidation conditions, which yields an aldehyde. libretexts.orglibretexts.orgkhanacademy.orgjove.com This reaction involves the use of a sterically hindered borane, such as disiamylborane (B86530) or 9-BBN, followed by oxidation with hydrogen peroxide in a basic medium. rsc.org

| Reaction Type | Reagents | Expected Product |

| Markovnikov Hydration | H₂O, H₂SO₄, HgSO₄ | 1-(3-Hydroxy-3-propylpyrrolidin-1-yl)pentan-2-one |

| Anti-Markovnikov Hydration | 1. 9-BBN; 2. H₂O₂, NaOH | 4-(3-Hydroxy-3-propylpyrrolidin-1-yl)butanal |

Hydroamination involves the addition of an N-H bond across the alkyne triple bond. This reaction can be catalyzed by various transition metals, including copper, rhodium, and iridium. rsc.org The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) can often be controlled by the choice of catalyst and ligands. rsc.org Intermolecular hydroamination with a secondary amine would lead to an enamine, which can be subsequently reduced to a saturated amine. nih.gov

| Amine | Catalyst | Expected Intermediate | Final Product (after reduction) |

| Diethylamine | CuCN | (E)-N,N-Diethyl-4-(3-hydroxy-3-propylpyrrolidin-1-yl)but-1-en-1-amine | N,N-Diethyl-4-(3-hydroxy-3-propylpyrrolidin-1-yl)butan-1-amine |

Halogenation and Hydrohalogenation

Halogenation of the terminal alkyne with one equivalent of a halogen (Cl₂, Br₂) typically results in the formation of a dihaloalkene. libretexts.orglibretexts.org The addition usually proceeds with anti-stereoselectivity. khanacademy.org The use of two or more equivalents of the halogen leads to the formation of a tetrahaloalkane. libretexts.org

| Halogen (equivalents) | Solvent | Expected Product |

| Br₂ (1 eq.) | CCl₄ | 1-(4,4-Dibromobut-3-en-1-yl)-3-propylpyrrolidin-3-ol |

| Cl₂ (2 eq.) | CH₂Cl₂ | 1-(3,3,4,4-Tetrachlorobutyl)-3-propylpyrrolidin-3-ol |

Hydrohalogenation involves the addition of a hydrogen halide (HCl, HBr, HI) across the triple bond. The addition of one equivalent of HX to the terminal alkyne follows Markovnikov's rule, with the halogen atom adding to the more substituted carbon atom to form a vinyl halide. masterorganicchemistry.comlibretexts.org The addition of a second equivalent of HX results in the formation of a geminal dihalide, where both halogen atoms are attached to the same carbon. jove.comjove.com In the presence of peroxides, the addition of HBr proceeds via a radical mechanism, leading to the anti-Markovnikov product. youtube.comjove.comyoutube.com

| Reagent (equivalents) | Conditions | Expected Product |

| HBr (1 eq.) | - | 1-(4-Bromobut-3-en-1-yl)-3-propylpyrrolidin-3-ol |

| HCl (2 eq.) | - | 1-(4,4-Dichlorobutyl)-3-propylpyrrolidin-3-ol |

| HBr (1 eq.) | Peroxides | 1-(4-Bromobut-3-en-1-yl)-3-propylpyrrolidin-3-ol (anti-Markovnikov) |

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

The terminal alkyne of this compound is an excellent dipolarophile for [3+2] cycloaddition reactions, providing a powerful method for the synthesis of five-membered heterocyclic rings.

A prominent example is the azide-alkyne cycloaddition , often referred to as a "click" reaction. This reaction between the terminal alkyne and an organic azide (B81097), typically catalyzed by a copper(I) species, leads to the formation of a 1,2,3-triazole ring with high regioselectivity, affording the 1,4-disubstituted isomer. researchgate.netnih.govnih.gov Ruthenium catalysts can also be employed, sometimes leading to the 1,5-regioisomer. nih.gov

Another important [3+2] cycloaddition is the reaction with nitrile oxides . This reaction provides a direct route to isoxazoles. maynoothuniversity.ieyoutube.comresearchgate.net The regioselectivity of the cycloaddition can be influenced by the substituents on both the alkyne and the nitrile oxide, as well as the reaction conditions. researchgate.netnih.gov

| 1,3-Dipole | Catalyst | Expected Product |

| Benzyl azide | Cu(I) | 1-(2-(1-Benzyl-1H-1,2,3-triazol-4-yl)ethyl)-3-propylpyrrolidin-3-ol |

| Benzonitrile oxide | - | 1-(2-(3-Phenylisoxazol-5-yl)ethyl)-3-propylpyrrolidin-3-ol |

Oxidative Cyclizations (e.g., with Elemental Sulfur)

The presence of the N-alkynyl functionality in this compound opens up possibilities for intramolecular cyclization reactions, particularly oxidative cyclizations. Elemental sulfur, a versatile reagent in organic synthesis, can promote such transformations, leading to the formation of novel heterocyclic systems. researchgate.netorganic-chemistry.orgnih.gov While specific studies on this compound are not extensively documented, the reactivity can be inferred from similar systems.

The general mechanism for sulfur-promoted oxidative cyclization often involves the activation of the alkyne by sulfur, followed by an intramolecular nucleophilic attack from the nitrogen atom of the pyrrolidine ring. figshare.comnih.govresearchgate.net This process can lead to the formation of thieno-pyrrolidine fused systems. The reaction conditions, such as temperature and the presence of a base, can influence the reaction pathway and the final product distribution. nih.govresearchgate.net

For instance, in related systems, the reaction of 2-alkynyl pyrrolidines with elemental sulfur has been shown to produce thieno[3,2-b]pyrroles through a direct oxidative [4 + 1] cyclization. figshare.comnih.gov This transformation is thought to proceed via an electrophilic attack at the β-position of the pyrrolidine followed by an intramolecular thienannulation. nih.gov

| Reactant | Reagent | Product Type | Reference |

| 2-Alkynyl pyrrolidines | Elemental Sulfur | Thieno[3,2-b]pyrroles | figshare.comnih.gov |

| o-Chloronitroarenes and Arylacetic Acids | Elemental Sulfur/N-methylmorpholine | 2-Substituted benzothiazoles | organic-chemistry.org |

| Aryl Hydrazones and Aryl Isothiocyanates | Elemental Sulfur/N-methylmorpholine | 2-Imino-1,3,4-thiadiazoles | nih.gov |

Reactions Involving the Tertiary Hydroxyl Group

The tertiary hydroxyl group at the 3-position of the pyrrolidine ring is a key functional handle for further molecular modifications. However, its tertiary nature imposes certain limitations on its reactivity compared to primary or secondary alcohols. nih.gov

Esterification and Etherification

Esterification of tertiary alcohols is generally more challenging than that of primary or secondary alcohols due to steric hindrance. researchgate.net Standard Fischer esterification conditions (acid catalyst and heat) can lead to dehydration. chemguide.co.uk More specialized methods are often required to achieve good yields. For instance, the use of acyl chlorides or anhydrides in the presence of a non-nucleophilic base can facilitate the formation of esters. chemguide.co.uk Similarly, etherification of tertiary alcohols typically requires strong bases and alkylating agents.

| Reaction | Reagents | Key Considerations |

| Esterification | Acyl chlorides, Acid anhydrides | Steric hindrance, potential for dehydration |

| Etherification | Strong bases (e.g., NaH), Alkyl halides | Requires forcing conditions |

Oxidation to Ketones

The oxidation of a tertiary alcohol to a ketone is not possible without cleavage of a carbon-carbon bond, as the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached to it. libretexts.orgyoutube.combyjus.comyoutube.com Therefore, this compound is resistant to oxidation under standard conditions that would typically convert primary or secondary alcohols to aldehydes or ketones. libretexts.orgyoutube.combyjus.comyoutube.com Strong oxidizing agents under harsh conditions might lead to degradation of the molecule.

Dehydration to Olefins

The tertiary hydroxyl group in this compound can be eliminated under acidic conditions to form an alkene. mdpi.comresearchgate.net This dehydration reaction typically follows an E1 mechanism, proceeding through a tertiary carbocation intermediate. The regioselectivity of the elimination will determine the position of the newly formed double bond within the pyrrolidine ring or involving the propyl side chain. The stability of the resulting alkene (Zaitsev's rule) will generally favor the formation of the more substituted alkene.

Functionalization of the Propyl Side Chain

The propyl side chain at the 3-position of the pyrrolidine ring is composed of sp3-hybridized carbon atoms, which are generally less reactive than the other functional groups in the molecule. However, functionalization can be achieved through radical-mediated reactions. acs.org For example, late-stage C-H functionalization techniques could potentially introduce new functional groups onto the propyl chain. acs.org The specific position of functionalization would depend on the directing effects of the neighboring groups and the reaction conditions employed. Such modifications can be valuable for modulating the physicochemical properties of the molecule. rsc.orgrsc.org

Spectroscopic and Advanced Structural Elucidation of 1 but 3 Ynyl 3 Propylpyrrolidin 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR for Chemical Shift and Coupling Analysis

¹H NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For 1-But-3-ynyl-3-propylpyrrolidin-3-ol, the spectrum would display signals corresponding to the propyl group, the pyrrolidine (B122466) ring, the butynyl chain, and the hydroxyl proton.

Propyl Group: The protons of the propyl group would appear as a triplet for the terminal methyl (CH₃) group and multiplets for the two methylene (B1212753) (CH₂) groups, typically in the upfield region (δ 0.9-1.7 ppm).

Pyrrolidine Ring: The methylene protons on the pyrrolidine ring would exhibit complex multiplets due to their diastereotopic nature and coupling to each other and adjacent protons. Protons on carbons adjacent to the nitrogen atom (C2 and C5) would be shifted downfield (δ 2.5-3.5 ppm) compared to the C4 protons.

Butynyl Group: The terminal alkyne proton (C≡C-H) is expected to show a characteristic signal around δ 2.0-2.5 ppm. The methylene groups of the butynyl chain would appear as distinct multiplets, with the group attached to the nitrogen being shifted further downfield.

Hydroxyl Proton: The hydroxyl (-OH) proton signal is typically a broad singlet, and its chemical shift can vary depending on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Propyl-CH₃ | ~0.9 | t (triplet) | ~7.0 |

| Propyl-CH₂ | ~1.4-1.6 | m (multiplet) | - |

| Pyrrolidine-C4-H₂ | ~1.8-2.0 | m (multiplet) | - |

| Butynyl-C≡C-H | ~2.2 | t (triplet) | ~2.5 |

| Butynyl-CH₂-C≡C | ~2.5 | dt (doublet of triplets) | J ≈ 7.0, 2.5 |

| Pyrrolidine-C2/C5-H₂ | ~2.8-3.2 | m (multiplet) | - |

| Butynyl-N-CH₂ | ~3.0 | t (triplet) | ~7.0 |

| Hydroxyl-OH | Variable | s (singlet, broad) | - |

Carbon (¹³C) NMR for Carbon Skeleton and Hybridization

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The spectrum for this compound would show distinct signals for each unique carbon atom.

Alkyl Carbons: The carbons of the propyl group and the C4 carbon of the pyrrolidine ring would resonate in the upfield region (δ 14-40 ppm).

Amine- and Alcohol-Substituted Carbons: Carbons directly attached to the nitrogen (C2, C5, and the N-CH₂ of the butynyl group) and the quaternary carbon attached to the hydroxyl group (C3) would appear in the midfield region (δ 45-75 ppm).

Alkyne Carbons: The sp-hybridized carbons of the terminal alkyne are characteristic, with the terminal C-H carbon appearing around δ 70 ppm and the internal quaternary carbon around δ 80 ppm. pdx.edu

Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) would be used to differentiate between CH₃, CH₂, CH, and quaternary carbons. emerypharma.commiamioh.edu

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Propyl-CH₃ | ~14 |

| Propyl-CH₂ | ~17 |

| Propyl-C-CH₂ | ~38 |

| Pyrrolidine-C4 | ~40 |

| Butynyl-N-CH₂ | ~45 |

| Pyrrolidine-C2/C5 | ~55 |

| Butynyl-CH₂-C≡C | ~20 |

| Butynyl-C≡C-H | ~82 |

| Butynyl-C≡C-H | ~70 |

| Pyrrolidine-C3-OH | ~72 |

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

Two-dimensional (2D) NMR experiments are crucial for assembling the full molecular structure by revealing correlations between nuclei. emerypharma.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). sdsu.edu It would be used to trace the connectivity within the propyl group, the butynyl chain, and along the pyrrolidine ring backbone.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon to which it is directly attached. sdsu.eduyoutube.com It provides an unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds. sdsu.eduyoutube.com This is critical for connecting the different fragments of the molecule. For instance, it would show correlations from the N-CH₂ protons of the butynyl group to the C2 and C5 carbons of the pyrrolidine ring, confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This technique would be instrumental in determining the three-dimensional conformation and stereochemistry of the molecule, such as the relative orientation of the propyl group with respect to the N-butynyl substituent.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to bond vibrations. The IR spectrum of this compound would feature several characteristic absorption bands.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3200-3600 | Strong, Broad |

| C≡C-H (Alkyne) | Stretching | ~3300 | Strong, Sharp |

| C-H (sp³) | Stretching | 2850-2960 | Strong |

| C≡C (Alkyne) | Stretching | 2100-2140 | Weak-Medium, Sharp |

| C-O (Alcohol) | Stretching | 1050-1150 | Strong |

| C-N (Amine) | Stretching | 1020-1250 | Medium |

The presence of a sharp peak around 3300 cm⁻¹ alongside a broad absorption in the 3200-3600 cm⁻¹ region would be strong evidence for the terminal alkyne and hydroxyl groups, respectively.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. The molecular formula for this compound is C₁₁H₁₉NO, corresponding to a molecular weight of 181.27 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 181. Key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation for amines, which would lead to the loss of the propyl group (M-43) or cleavage within the ring.

Loss of Water: Dehydration of the tertiary alcohol could produce a fragment at M-18 (m/z 163).

Loss of the Butynyl Group: Cleavage of the N-C bond could result in the loss of the butynyl side chain.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the mass of an ion with very high accuracy (typically to four or five decimal places). savemyexams.com This precision allows for the unambiguous determination of a molecule's elemental formula. nih.gov For this compound (C₁₁H₁₉NO), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but a different combination of atoms, thereby confirming the molecular formula with high confidence. savemyexams.comnih.gov

Information regarding the chemical compound “this compound” is not publicly available in scientific literature or chemical databases.

Extensive searches for experimental data pertaining to the spectroscopic and advanced structural elucidation of "this compound" have yielded no specific results for this particular compound. Consequently, detailed research findings on its Tandem Mass Spectrometry (MS/MS) and X-ray Crystallography are not available.

Therefore, it is not possible to provide the requested article with the specified detailed sections and data tables on "this compound" as no published scientific data for this compound could be located.

Computational and Theoretical Investigations of 1 but 3 Ynyl 3 Propylpyrrolidin 3 Ol

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to determining the most stable arrangement of atoms in a molecule and quantifying its electronic properties. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular systems.

Density Functional Theory (DFT) has become a ubiquitous method in computational chemistry due to its favorable balance of accuracy and computational cost. For 1-But-3-ynyl-3-propylpyrrolidin-3-ol, DFT calculations are employed to determine its equilibrium geometry and to analyze its electronic structure.

Geometry Optimization: The first step in a computational study is typically a geometry optimization, which locates the minimum energy structure on the potential energy surface. aip.org Using a functional such as B3LYP combined with a basis set like 6-311+G(d,p), the Cartesian coordinates of each atom in this compound are systematically adjusted to find the most stable conformation. nih.gov The process concludes when the forces on the atoms and the change in energy between iterative steps fall below a defined threshold. aip.org The resulting optimized structure provides key geometric parameters.

Illustrative Optimized Geometric Parameters for this compound

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C(3)-O(H) | 1.43 Å |

| Bond Length | C(3)-N(1) | 1.47 Å |

| Bond Length | C(alkyne)-C(alkyne) | 1.21 Å |

| Bond Angle | O-C(3)-N(1) | 109.5° |

| Dihedral Angle | H-O-C(3)-N(1) | 60.2° |

Electronic Properties: Once the optimized geometry is obtained, DFT is used to calculate various electronic properties that describe the molecule's reactivity and spectral characteristics. researchgate.net Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. Other calculated properties include the molecular electrostatic potential (MEP), which maps charge distributions and predicts sites for electrophilic and nucleophilic attack.

Illustrative Electronic Properties from DFT Calculations

| Property | Calculated Value (Hartrees) | Calculated Value (eV) |

|---|---|---|

| Energy of HOMO | -0.235 | -6.39 |

| Energy of LUMO | 0.051 | 1.39 |

| HOMO-LUMO Gap | 0.286 | 7.78 |

| Dipole Moment | 2.15 Debye |

While DFT is highly efficient, ab initio methods, which are derived directly from theoretical principles without experimental data, are often used for more accurate energy calculations. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a higher level of theoretical accuracy, which is crucial for refining energetic properties. researchgate.netacs.org

Conformational Analysis and Pseudorotation Dynamics of the Pyrrolidine (B122466) Ringnih.gov

The five-membered pyrrolidine ring is not planar and exists in a continuous state of flux between various puckered conformations, a phenomenon known as pseudorotation. frontiersin.org The specific pucker of the ring is described by two low-energy conformations: the "envelope" (C_s symmetry), where one atom is out of the plane of the other four, and the "twist" (C_2 symmetry), where two adjacent atoms are displaced in opposite directions from the plane. researchgate.net

For this compound, the bulky propyl and butynyl substituents at the C3 position significantly influence the conformational preference of the pyrrolidine ring. mit.edu Computational conformational analysis involves mapping the potential energy surface of the ring's pseudorotation. This is achieved by systematically varying the dihedral angles of the ring and calculating the energy at each point. The results identify the global minimum energy conformation as well as local minima and the energy barriers between them. nih.gov Such studies reveal whether the substituents prefer pseudo-axial or pseudo-equatorial positions and how this preference locks the ring into a specific pucker (e.g., C3-endo or C3-exo). nih.gov Understanding these conformational preferences is critical, as the three-dimensional shape of the molecule dictates its biological activity and interaction with other molecules.

Mechanistic Elucidation of Synthetic Transformations through Computational Modelingnih.govnih.govnih.govnih.govresearchgate.net

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed insights into the transformation pathways that lead to the formation of a target molecule like this compound. nih.gov Such studies are crucial for understanding reaction outcomes, rationalizing selectivity, and optimizing synthetic conditions. nih.govnih.gov

A key step in synthesizing substituted pyrrolidines often involves the cyclization of an acyclic precursor or the functionalization of a pre-existing ring. nih.govacs.org Computational methods can map the entire reaction pathway from reactants to products. This involves identifying all intermediates and, most importantly, the transition states (TS) that connect them. nih.gov A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.

Locating a transition state structure is computationally more demanding than optimizing a minimum. Algorithms like the synchronous transit-guided quasi-Newton (STQN) method are used. Once a candidate TS structure is found, a frequency calculation is performed. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate. researchgate.net For the synthesis of this compound, this analysis would clarify whether the key bond-forming steps occur in a concerted or stepwise fashion. acs.org

The activation energy (Ea) of a reaction is the energy difference between the reactants and the transition state. Its value is a primary determinant of the reaction rate. High-level ab initio or DFT calculations provide accurate activation energies. By calculating the Gibbs free energy of activation (ΔG‡), which includes enthalpic and entropic contributions, a theoretical reaction rate constant can be estimated using Transition State Theory (TST). nih.gov

For a potential synthesis of this compound, computational chemists could model several plausible reaction pathways. By comparing the calculated activation energies for each path, they can predict which mechanism is kinetically favored. For example, in a [3+2] cycloaddition reaction to form the pyrrolidine ring, calculations can predict the regio- and stereoselectivity by comparing the activation energies of the different possible transition states leading to various isomers. nih.gov These predictions offer invaluable guidance for designing and executing efficient synthetic strategies in the laboratory.

Stereochemical Outcome Prediction and Rationalization

Specific computational studies predicting the stereochemical outcome for the synthesis or conformational analysis of this compound are not available in the reviewed literature. Such an analysis would typically involve calculating the relative energies of different stereoisomers or transition states leading to their formation. The chemical and biological properties of substituted pyrrolidine derivatives are highly dependent on their relative stereochemistry. beilstein-journals.org Quantum-chemical calculations are a standard method to assess the conformational space and relative stabilities of different isomers. beilstein-journals.org

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Hotspots

A Molecular Electrostatic Potential (MEP) map for this compound could not be found in published research. An MEP map illustrates the charge distribution on the molecular surface, identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). researchgate.net The colors on an MEP map denote the electrostatic potential values, with red typically indicating the most negative regions and blue representing the most positive regions, thereby highlighting potential reactivity hotspots. researchgate.net Without specific calculations for this compound, no data can be presented.

HOMO-LUMO Orbital Analysis for Electronic Interactions

Data from Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis for this compound is not available. This analysis is crucial for understanding a molecule's electronic properties and reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A small gap generally suggests higher reactivity. researchgate.net The specific energy values and spatial distribution of these orbitals for this compound would require dedicated DFT or other quantum-chemical calculations.

Synthetic Utility and Role As a Chemical Building Block

Precursor in the Total Synthesis of Complex Organic Molecules

No instances of "1-But-3-ynyl-3-propylpyrrolidin-3-ol" being used as a precursor in the total synthesis of any complex organic molecules have been documented in publicly available scientific literature.

Scaffold for the Development of Novel Catalytic Ligands

There is no available research indicating that "this compound" has been utilized as a scaffold for the development of novel catalytic ligands. While the broader class of pyrrolidine-containing molecules is known for its application in catalysis, no specific data exists for this particular compound.

Application in the Design of Chemical Probes for Academic Study

A search of academic and chemical literature did not yield any results showing the application of "this compound" in the design or use of chemical probes for research purposes.

Contribution to the Expansion of Molecular Diversity in Chemical Libraries

There is no evidence to suggest that "this compound" has been included in or contributed to the expansion of molecular diversity in any reported chemical libraries for screening or other purposes.

Future Research Directions for 1 but 3 Ynyl 3 Propylpyrrolidin 3 Ol

The unique structural architecture of 1-But-3-ynyl-3-propylpyrrolidin-3-ol, which combines a chiral tertiary alcohol, a versatile terminal alkyne, and a privileged pyrrolidine (B122466) scaffold, positions it as a compound of significant interest for future chemical exploration. The convergence of these functional groups within a single molecule opens avenues for novel synthetic strategies, reactivity studies, and applications in various fields of chemistry. This section outlines key future research directions aimed at unlocking the full potential of this molecule.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 1-But-3-ynyl-3-propylpyrrolidin-3-ol in laboratory settings?

- Methodological Answer : The synthesis of pyrrolidin-3-ol derivatives typically involves nucleophilic substitution or cyclization reactions. For example, analogous compounds like (S)-1-(pyridin-2-yl)pyrrolidin-3-ol are synthesized via multi-step routes using automated reactors for precise temperature control and continuous flow processes to enhance yield . Key steps include:

- Alkyne functionalization : Introduce the but-3-ynyl group via Sonogashira coupling under inert conditions.

- Stereochemical control : Use chiral auxiliaries or asymmetric catalysis to manage stereochemistry at the 3-position.

- Green chemistry principles : Solvent recycling and catalytic systems (e.g., Pd/C) minimize waste .

| Reaction Parameter | Recommended Conditions |

|---|---|

| Temperature | 60–80°C (for cyclization steps) |

| Catalysts | Pd(PPh₃)₄ for coupling reactions |

| Solvent | THF or DMF (anhydrous) |

| Purification | Column chromatography (SiO₂, EtOAc/Hexane) |

Q. How should researchers purify this compound to achieve >95% purity?

- Methodological Answer : Purification of pyrrolidin-3-ol derivatives often requires a combination of techniques:

- Recrystallization : Use ethanol/water mixtures to isolate crystalline products.

- Chromatography : Normal-phase silica gel chromatography with gradient elution (e.g., 10–50% EtOAc in hexane) resolves polar impurities .

- HPLC : For enantiomeric separation, chiral stationary phases (e.g., cellulose-based columns) are effective, as demonstrated for (S)-1-(pyridin-2-yl)pyrrolidin-3-ol .

Q. What spectroscopic techniques are essential for characterizing pyrrolidin-3-ol derivatives?

- Methodological Answer : Comprehensive characterization requires:

- ¹H/¹³C NMR : Assign stereochemistry and confirm substitution patterns (e.g., 3-OH resonance at δ 2.5–3.5 ppm) .

- IR Spectroscopy : Identify hydroxyl stretches (~3200–3500 cm⁻¹) and alkyne C≡C (~2100 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ for C₁₁H₁₉NO requires m/z 182.1545) .

Advanced Research Questions

Q. How can reaction conditions be optimized to control stereochemistry in this compound synthesis?

- Methodological Answer : Stereochemical outcomes depend on:

- Catalyst design : Chiral ligands like BINAP in Pd-catalyzed reactions enforce enantioselectivity .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, as seen in enantiomer separation of (S)-1-(pyridin-2-yl)pyrrolidin-3-ol .

- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products, while higher temperatures may equilibrate stereoisomers.

Q. What strategies resolve contradictions between computational predictions and experimental data for pyrrolidin-3-ol derivatives?

- Methodological Answer : Address discrepancies via:

- Multi-technique validation : Cross-validate DFT calculations (e.g., Gaussian 16) with X-ray crystallography or NOESY NMR to confirm 3D structures .

- Error analysis in docking studies : Adjust force field parameters (e.g., AMBER) to better model hydrogen bonding between the 3-OH group and biological targets, as done for 1-methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one .

Q. How can the environmental impact of pyrrolidin-3-ol derivatives be assessed?

- Methodological Answer : Follow ecotoxicity testing protocols: